N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide is a chemical compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring, a cyanocyclopropane ring, and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It has been suggested that it may induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound interacts with its targets to disrupt the normal cell cycle, leading to cell death.
Result of Action
The molecular and cellular effects of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide’s action include the induction of apoptosis and cell cycle arrest in HeLa cells . This leads to a reduction in cell proliferation, which could explain the compound’s antitumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole ring. This can be achieved through the cyclization of catechol derivatives under acidic conditions. The cyanocyclopropane ring is then introduced through a cyclopropanation reaction, often using a diazo compound and a metal catalyst. Finally, the carboxamide group is added through an amidation reaction, typically using an amine and a coupling reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to reduce environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a strong base.
Major Products Formed:
Oxidation: Formation of benzo[d][1,3]dioxole derivatives with increased oxidation states.
Reduction: Production of reduced forms of the compound, such as amines or alcohols.
Substitution: Generation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including adhesives and sealants.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride: This compound differs by having an ethanamine group instead of a cyanocyclopropanecarboxamide group.
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide: This compound features a benzenesulfonamide group instead of a carboxamide group.
Uniqueness: N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide stands out due to its combination of a cyanocyclopropane ring and a carboxamide group, which is relatively uncommon among similar compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyanocyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-7-13(3-4-13)12(16)15-6-9-1-2-10-11(5-9)18-8-17-10/h1-2,5H,3-4,6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVKEQQJFBYZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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